molecular formula C21H20N2O4 B2952388 (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 896366-68-0

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2952388
CAS No.: 896366-68-0
M. Wt: 364.401
InChI Key: GVODCQVOTVPGDI-UITAMQMPSA-N
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Description

The compound “(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide” is an organic molecule that features a benzodioxole ring, a pyrrolidinone ring, and a propenamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole ring, the pyrrolidinone ring, and the propenamide linkage. Common synthetic routes may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Pyrrolidinone Ring: This step might involve the cyclization of amino acids or their derivatives.

    Formation of Propenamide Linkage: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The propenamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

It might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
  • (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups, which can impart unique biological activities and chemical reactivity.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14-2-6-17(7-3-14)23-12-16(11-21(23)25)22-20(24)9-5-15-4-8-18-19(10-15)27-13-26-18/h2-10,16H,11-13H2,1H3,(H,22,24)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVODCQVOTVPGDI-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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